4-Bromo-6-methylbenzo[d]thiazole-2-thiol

Medicinal Chemistry Synthetic Methodology Heterocyclic Chemistry

Procure this 4-bromo-6-methylbenzothiazole-2-thiol to access a privileged benzothiazole scaffold with a synthetic handle for Pd-catalyzed cross-coupling (Suzuki, Buchwald) unavailable in non-halogenated analogs. Ideal for LasB quorum sensing inhibitor optimization and anticancer SAR campaigns requiring late-stage diversification. Validate substituent effects in your specific assays.

Molecular Formula C8H6BrNS2
Molecular Weight 260.2 g/mol
CAS No. 155596-89-7
Cat. No. B173067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-6-methylbenzo[d]thiazole-2-thiol
CAS155596-89-7
Molecular FormulaC8H6BrNS2
Molecular Weight260.2 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(=C1)Br)NC(=S)S2
InChIInChI=1S/C8H6BrNS2/c1-4-2-5(9)7-6(3-4)12-8(11)10-7/h2-3H,1H3,(H,10,11)
InChIKeyNTFRCPCWLQNGLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-6-methylbenzo[d]thiazole-2-thiol Procurement Overview: Benzothiazole-2-thiol Scaffold with Bromo and Methyl Substituents


4-Bromo-6-methylbenzo[d]thiazole-2-thiol (CAS 155596-89-7), with the molecular formula C8H6BrNS2 and a molecular weight of 260.17 g/mol, is a heterocyclic compound belonging to the benzothiazole-2-thiol class . It features a bromine atom at the 4-position, a methyl group at the 6-position, and a thiol group at the 2-position on the benzo[d]thiazole core . This compound serves as a versatile building block for synthesizing more complex heterocyclic systems and has been investigated for potential antimicrobial, antifungal, and anticancer properties . Its primary reported mechanism of action involves inhibition of the lasB quorum sensing system in Gram-negative bacteria such as Pseudomonas aeruginosa [1]. The compound is commercially available from multiple chemical suppliers for research and development applications .

Why 4-Bromo-6-methylbenzo[d]thiazole-2-thiol Cannot Be Replaced by Unsubstituted or Mono-substituted Benzothiazole-2-thiol Analogs


Critical evaluation of available literature reveals a fundamental evidentiary gap: no peer-reviewed studies were identified that directly compare 4-bromo-6-methylbenzo[d]thiazole-2-thiol against its closest structural analogs under identical experimental conditions. Substituent effects in benzothiazole derivatives are well-documented as critical determinants of biological activity [1]. The 4-bromo substituent introduces unique electronic and steric properties that differentiate this compound from both the unsubstituted 6-methylbenzothiazole-2-thiol (MW 181.3 g/mol) and alternative halogenated variants such as 5-chloro-1,3-benzothiazole-2-thiol . Furthermore, literature reports indicate that substitution with NO2, Cl, Br, and I at position 6 of 2-benzothiazolethiol derivatives increases antimicrobial efficiency while preserving the SH group [2]. However, quantitative head-to-head potency comparisons between the target compound and its nearest analogs remain absent from the published scientific record. Consequently, procurement decisions must rely on class-level inferences derived from benzothiazole-2-thiol SAR studies rather than direct comparative evidence. The absence of direct comparative data does not negate the compound's utility; rather, it underscores the need for end-user validation in specific experimental contexts.

Quantitative Differentiation Evidence for 4-Bromo-6-methylbenzo[d]thiazole-2-thiol Against Structural Analogs


Synthetic Accessibility Advantage: Bromination Precedent Enables Efficient Analog Library Construction

The synthesis of 4-bromo-6-methylbenzo[d]thiazole-2-thiol is established via bromination of 6-methylbenzo[d]thiazole-2-thiol using bromine or N-bromosuccinimide (NBS) in acetic acid or chloroform . This synthetic accessibility provides a practical advantage over analogs requiring multi-step de novo synthesis. In contrast, the unsubstituted parent compound 6-methylbenzo[d]thiazole-2-thiol (CAS 2268-79-3) lacks the bromine handle for subsequent cross-coupling functionalization . The bromine atom at the 4-position serves as a versatile synthetic handle for Suzuki-Miyaura, Buchwald-Hartwig, and other palladium-catalyzed coupling reactions, enabling rapid analog library construction that is not feasible with the non-halogenated parent scaffold [1].

Medicinal Chemistry Synthetic Methodology Heterocyclic Chemistry

Antimicrobial Activity Differentiation: Halogen Substituent Effects on Gram-Positive and Gram-Negative Bacteria

SAR studies of benzothiazole-2-thiol derivatives demonstrate that halogen substitution at position 6 (including Br, Cl, I, and NO2) increases antimicrobial efficiency while preserving the SH group [1]. This substituent effect is observed against both Gram-positive and Gram-negative bacteria, mycobacteria, and some fungi [2]. The target compound incorporates bromine at the 4-position and methyl at the 6-position, creating a distinct electronic profile compared to mono-substituted analogs. However, it must be explicitly stated that no direct, quantitative comparison of 4-bromo-6-methylbenzo[d]thiazole-2-thiol against non-halogenated or alternatively halogenated analogs (e.g., 5-chloro or 7-bromo variants) in standardized antimicrobial assays was identified in the accessible literature [3]. The evidence presented here constitutes class-level inference from benzothiazole SAR studies rather than compound-specific head-to-head comparison data.

Antimicrobial Discovery Structure-Activity Relationship Drug Resistance

Quorum Sensing Inhibition Target Specificity: LasB System Selectivity Over PqsR

In a 2021 study of fifteen benzo[d]thiazole-2-thiol derivatives evaluated for quorum sensing inhibition in Pseudomonas aeruginosa, compounds 3, 6, and 7 demonstrated IC50 values of 115.2 μg/mL, 182.2 μg/mL, and 45.5 μg/mL, respectively, in the LasB system [1]. Notably, these compounds exhibited no activity in the PqsR system, suggesting selectivity toward the LasB quorum sensing pathway [2]. The target compound 4-bromo-6-methylbenzo[d]thiazole-2-thiol has been identified as a LasB quorum sensing system inhibitor in multiple vendor technical documents . However, the specific IC50 value for the target compound itself was not reported in the accessible literature. This evidence provides class-level validation of benzothiazole-2-thiol derivatives as LasB-selective quorum sensing inhibitors but does not constitute direct quantitative comparison of the target compound against specific analogs. Docking studies from the same publication indicate that active compounds bind to the LasR receptor active site with better affinity than the reference compound 4-NPO .

Quorum Sensing Inhibition Pseudomonas aeruginosa Anti-Virulence Therapeutics

Antioxidant Activity Differentiation: Thiol-Containing Benzothiazoles Exhibit Sub-0.1 mM IC50 Potency

Thiol derivatives of benzothiazole demonstrate superior antioxidant properties with IC50 values lower than 0.1 mM, as established in a 2009 study of new benzothiazoles and thiadiazoles [1]. In the same study, thiosulfonic acids exhibited IC50 values of 8.32 μM, providing a quantitative benchmark for antioxidant potency in this structural class [2]. Benzothiazole derivatives outperformed thiadiazole analogs in in vivo radioprotective studies despite showing lower in vitro antioxidant efficacy, with compounds 4a and 4b achieving 80-100% survival rates in irradiated mice [3]. While the target compound 4-bromo-6-methylbenzo[d]thiazole-2-thiol was not directly evaluated in these studies, the presence of the thiol group and benzothiazole core places it within this characterized structural class. No direct antioxidant comparison between the bromo-methyl substituted compound and unsubstituted or alternatively substituted analogs was identified in the accessible literature.

Antioxidant Activity Radioprotection Free Radical Scavenging

Anticancer Activity Class Benchmarking: Benzothiazole-2-thiol Derivatives Achieve Low Micromolar IC50 in Multiple Cell Lines

A 2011 study of benzothiazole-2-thiol derivatives reported that compounds 6m and 6t displayed good inhibitory activities against a panel of human cancer cell lines with IC50 values in the low micromolar range, and some derivatives were more effective than cisplatin in HepG2 and MCF-7 cells [1]. Subsequent work on substituted N-alkylbromo-benzothiazoles demonstrated that several synthesized compounds were more potent than the standard drug 5-fluorouracil in terms of cell viability reduction [2]. Compound 11l in that series showed IC50 values of 0.6 μM against PC-3, 3 μM against THP-1, and 9.9 μM against Caco-2 cell lines [3]. The benzothiazole-2-thiol scaffold has been established as a privileged structure for apoptosis induction, with SKLB-163 (a benzothiazole-2-thiol derivative) demonstrating potent anticancer activity via RhoGDI/JNK-1 signaling pathway modulation [4]. The target compound 4-bromo-6-methylbenzo[d]thiazole-2-thiol shares the core scaffold but has not been directly evaluated in these published anticancer studies. No head-to-head comparison between the 4-bromo-6-methyl substitution pattern and other benzothiazole-2-thiol analogs in anticancer assays was identified.

Anticancer Drug Discovery Apoptosis Induction Cytotoxicity Assay

Urease Inhibition Activity: Benzothiazole-2-thiol Derivatives Demonstrate 3-20× Potency Enhancement Over Standard Inhibitor

A 2021 study of benzothiazole derivatives synthesized from benzo[d]thiazole-2-thiol reported urease-inhibitory potential ranging from 16.16 ± 0.54 μM to 105.32 ± 2.10 μM across the compound series [1]. All compounds demonstrated excellent urease inhibition when compared to the standard inhibitor acetohydroxamic acid, which exhibited an IC50 of 320.70 ± 4.24 μM [2]. This represents a 3-fold to 20-fold potency enhancement over the standard inhibitor. Molecular docking and 100-ns molecular dynamics simulations confirmed stable binding interactions of these benzothiazole-derived compounds with the urease active site [3]. The target compound 4-bromo-6-methylbenzo[d]thiazole-2-thiol shares the benzo[d]thiazole-2-thiol core scaffold used as the synthetic starting material in this study. However, the target compound itself was not evaluated in the urease inhibition assays. No direct comparison between 4-bromo-6-methyl substitution and other benzothiazole-2-thiol derivatives in urease inhibition was identified.

Urease Inhibition Anti-ulcer Agents Helicobacter pylori

Procurement-Driven Application Scenarios for 4-Bromo-6-methylbenzo[d]thiazole-2-thiol Based on Evidence


Medicinal Chemistry Building Block for Cross-Coupling-Dependent Analog Library Synthesis

The 4-position bromine atom enables palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) for rapid analog library construction . This synthetic handle is absent in the non-halogenated parent compound 6-methylbenzo[d]thiazole-2-thiol, making the target compound preferable for structure-activity relationship (SAR) campaigns requiring late-stage diversification of the benzothiazole core [1]. Procurement of this compound is justified when the research objective involves generating diverse substituted benzothiazole-2-thiol analogs through cross-coupling chemistry rather than de novo core synthesis.

Quorum Sensing Inhibitor Lead Optimization for Anti-Virulence Drug Discovery

Benzothiazole-2-thiol derivatives demonstrate selective LasB quorum sensing inhibition in Pseudomonas aeruginosa with IC50 values ranging from 45.5 to 182.2 μg/mL while showing no PqsR system activity . The target compound is identified as a LasB inhibitor and may serve as a starting scaffold for anti-virulence lead optimization [1]. Procurement is appropriate for research programs targeting bacterial communication disruption as an alternative to traditional bactericidal approaches, which may reduce selection pressure for antibiotic resistance [2].

Anticancer Lead Discovery Scaffold with Established Class-Level Benchmarking

Optimized benzothiazole-2-thiol derivatives achieve low micromolar IC50 values (0.6-9.9 μM) against multiple cancer cell lines including PC-3, THP-1, HepG2, and MCF-7, with some derivatives outperforming cisplatin and 5-fluorouracil . The target compound shares this privileged scaffold and may be procured as a starting point for anticancer SAR campaigns [1]. The bromine and methyl substituents provide distinct electronic and steric properties that may influence both target engagement and ADME characteristics [2].

Antioxidant and Radioprotective Agent Development Scaffold

Thiol-containing benzothiazole derivatives exhibit antioxidant IC50 values below 0.1 mM, and certain benzothiazole compounds achieve 80-100% survival rates in in vivo mouse radioprotection models . The target compound contains both the thiol group and benzothiazole core characteristic of this activity class [1]. Procurement is justified for research programs investigating free radical scavenging mechanisms or developing radioprotective agents, though direct validation of the specific substitution pattern remains necessary.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-6-methylbenzo[d]thiazole-2-thiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.